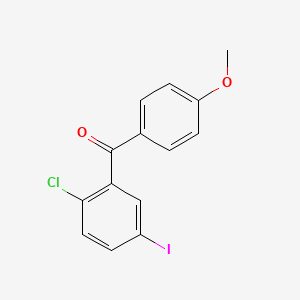![molecular formula C8H18N4OSi B8752113 1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 921760-98-7](/img/structure/B8752113.png)
1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves the reaction of 1H-1,2,4-triazol-3-amine with 2-(Trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with an additional oxygen-containing functional group, while reduction may produce a triazole with a reduced nitrogen atom.
Scientific Research Applications
1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- **1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
- **1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine
- **3-Bromo-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
Uniqueness
1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its triazole ring structure, which imparts specific chemical properties such as stability and reactivity. The presence of the trimethylsilyl group enhances its solubility in organic solvents and facilitates its use in various synthetic applications. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in both research and industrial contexts.
Properties
CAS No. |
921760-98-7 |
|---|---|
Molecular Formula |
C8H18N4OSi |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H18N4OSi/c1-14(2,3)5-4-13-7-12-6-10-8(9)11-12/h6H,4-5,7H2,1-3H3,(H2,9,11) |
InChI Key |
FDYBRMAUMVTGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(Benzyloxy)-5-bromoimidazo[1,2-a]pyridine](/img/structure/B8752080.png)

![7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine](/img/structure/B8752095.png)
![[4-(3-Bromopropoxy)phenyl]phenylmethanone](/img/structure/B8752105.png)






